molecular formula C10H9BrClN B2631651 7-Bromonaphthalen-2-amine;hydrochloride CAS No. 2309461-50-3

7-Bromonaphthalen-2-amine;hydrochloride

Cat. No.: B2631651
CAS No.: 2309461-50-3
M. Wt: 258.54
InChI Key: YKLCAZARZOLMGF-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-amine;hydrochloride is a chemical compound belonging to the class of amines. It is characterized by the presence of a bromine atom attached to the 7th position of the naphthalene ring and an amino group at the 2nd position. This unique chemical structure makes it a promising candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 7-Bromonaphthalen-2-amine;hydrochloride involves large-scale bromination processes. The reaction is optimized for higher yields and purity by controlling the reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium amide or organolithium compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas.

Common Reagents and Conditions

    Substitution: Sodium amide in liquid ammonia at -33°C.

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

Major Products Formed

    Substitution: Formation of derivatives like 7-alkylnaphthalen-2-amine.

    Oxidation: Formation of 7-nitronaphthalen-2-amine.

    Reduction: Formation of 7-aminonaphthalene.

Scientific Research Applications

7-Bromonaphthalen-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,8-naphthyridin-2-amine
  • 7-Bromo-1,5-naphthyridin-2-amine
  • 7-Bromo-1,2,3,4-tetrahydro-2-naphthylamine
  • 3-(Benzyloxy)-7-bromonaphthalen-2-amine
  • 7-Bromo-2-methoxynaphthalen-1-amine

Uniqueness

7-Bromonaphthalen-2-amine;hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

7-bromonaphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLCAZARZOLMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309461-50-3
Record name 7-bromonaphthalen-2-amine hydrochloride
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